molecular formula C12H12BrN3O2 B14904240 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide

5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide

Cat. No.: B14904240
M. Wt: 310.15 g/mol
InChI Key: XWBVDIKECOZUEP-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide is a brominated nicotinamide derivative characterized by a nicotinamide backbone substituted with a bromine atom at the 5-position of the pyridine ring. The nitrogen atom of the carboxamide group is further substituted with a methyl group and a (5-methylisoxazol-3-yl)methyl moiety.

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C12H12BrN3O2/c1-8-3-11(15-18-8)7-16(2)12(17)9-4-10(13)6-14-5-9/h3-6H,7H2,1-2H3

InChI Key

XWBVDIKECOZUEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN(C)C(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and bromination steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the nicotinamide moiety play crucial roles in binding to biological receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarities and Key Differences

The compound belongs to a family of brominated nicotinamides with variations in N-substituents. Below is a comparison with structurally related analogues (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) N-Substituents Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Storage Conditions
Target Compound* Methyl, (5-methylisoxazol-3-yl)methyl Not provided Not provided Not reported Not reported
5-Bromo-N-methyl-nicotinamide (153435-68-8) Methyl C₇H₇BrN₂O 215.05 334.455 Sealed in dry, Room Temp
5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide (852916-15-5) Pyridin-3-ylmethyl Not provided Not provided Not reported Not reported
5-Bromo-N,N-diethylnicotinamide (104290-44-0) Diethyl Not provided Not provided Not reported Not reported
5-Bromo-N-isopropylnicotinamide (104290-45-1) Isopropyl Not provided Not provided Not reported Not reported
5-Bromo-N-methoxy-N-methylnicotinamide (183608-47-1) Methoxy, Methyl Not provided Not provided Not reported Not reported

Notes:

  • Substituent variations influence lipophilicity, solubility, and steric effects. For example, the diethyl group in 5-Bromo-N,N-diethylnicotinamide likely enhances lipophilicity compared to the target compound’s isoxazole-methyl group .

Implications of Substituent Variations

  • Methyl vs. Bulky Groups : The methyl group in 153435-68-8 offers minimal steric hindrance, whereas the (5-methylisoxazol-3-yl)methyl group in the target compound may restrict conformational flexibility or enhance binding to hydrophobic pockets .
  • Methoxy Substitution : 183608-47-1’s methoxy group could increase metabolic stability compared to alkyl or aromatic substituents .
  • Lumping Strategy Relevance : As per , compounds with similar backbones but differing substituents (e.g., diethyl vs. isopropyl) may exhibit comparable reactivity in certain reactions, justifying grouped analysis in computational or synthetic studies .

Biological Activity

5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₉H₁₀BrN₃O
Molecular Weight 233.063 g/mol
CAS Number 1090489-06-7
LogP 1.128
PSA (Polar Surface Area) 58.36 Ų

Antiproliferative Effects

In vitro studies have demonstrated that 5-bromo derivatives exhibit moderate to strong antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC₅₀ values of 7.17 ± 0.94 µM against MCF-7 (breast cancer) cells and 2.93 ± 0.47 µM against A549 (lung cancer) cells, indicating significant anticancer potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can induce cell cycle arrest at the G2/M phase and increase sub-G1 phase cell populations, indicating apoptosis .
  • VEGFR Inhibition : Compounds in this class have been reported to inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is crucial for tumor angiogenesis, with IC₅₀ values ranging from 0.503 µM to 0.728 µM .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing dose-dependent inhibition of bacterial growth .

Neuropharmacological Effects

In silico studies predict that derivatives of this compound may have neuromodulatory effects, potentially acting as serotonin release stimulants and GABA receptor antagonists . These findings suggest a broader therapeutic potential beyond oncology.

Study on Anticancer Activity

A recent study evaluated the antiproliferative effects of various derivatives, including those with bromine substitutions, on human cancer cell lines. The findings indicated that these compounds could serve as promising candidates for further development in cancer therapy due to their selective cytotoxicity towards malignant cells while sparing normal cells .

Toxicological Assessments

Toxicology studies using zebrafish models have shown that certain modifications in the molecular structure can lead to reduced toxicity profiles, making them safer for potential therapeutic uses .

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